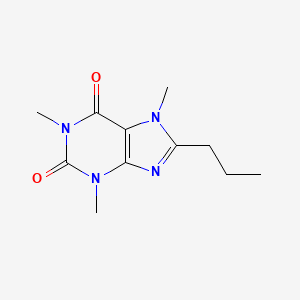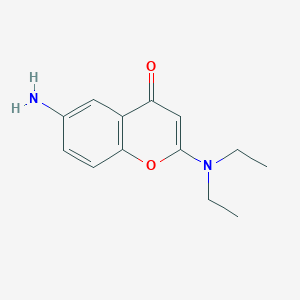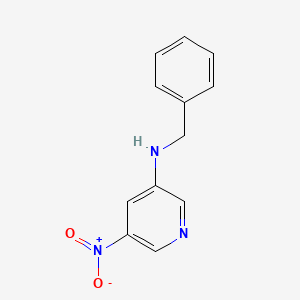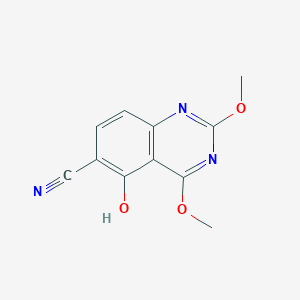
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1h-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding xanthine derivative. The reaction conditions often include the use of alkyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, thereby affecting biochemical pathways. The compound may also interact with receptors in the central nervous system, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the propyl group.
Theophylline (1,3-Dimethylxanthine): Similar but with different methylation patterns.
Theobromine (3,7-Dimethylxanthine): Another related compound with different methylation.
Uniqueness
1,3,7-Trimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the propyl group, which can influence its chemical properties and biological activities. This structural difference can lead to variations in its interactions with molecular targets and its overall pharmacological profile.
Propiedades
Número CAS |
35629-13-1 |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-propylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H2,1-4H3 |
Clave InChI |
QZBGPKHWXRTJLH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)






![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)





